4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine
説明
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is a heterocyclic compound featuring a 1,3,5-triazinan core substituted with two 1,3-benzothiazol-2-yl groups and an ethylmorpholine side chain. This structure combines a rigid benzothiazole moiety, known for its role in kinase inhibition and DNA intercalation, with a morpholine group that enhances solubility and bioavailability.
特性
IUPAC Name |
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS2/c1-3-7-20-18(5-1)24-22(31-20)28-15-27(10-9-26-11-13-30-14-12-26)16-29(17-28)23-25-19-6-2-4-8-21(19)32-23/h1-8H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCKZIPBIOEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine can be achieved through multiple synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the use of diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
化学反応の分析
Types of Reactions
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as piperidine .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .
科学的研究の応用
The compound 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article provides a detailed overview of its applications, including medicinal chemistry, agriculture, and material science.
Molecular Formula
- Chemical Formula: C₁₈H₁₈N₄S₂
- Molecular Weight: 370.49 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that benzothiazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
Case Study:
A study published in European Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting that the morpholine derivative may possess similar properties .
Agricultural Chemistry
In agricultural research, compounds containing benzothiazole have been studied for their fungicidal properties. The incorporation of this compound into formulations could enhance crop protection against fungal pathogens.
Case Study:
Research highlighted in the Journal of Agricultural and Food Chemistry showed that benzothiazole derivatives effectively inhibited the growth of various plant pathogens, indicating their potential use as biofungicides .
Material Science
The unique chemical structure of the compound allows it to be utilized in the development of advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance.
Case Study:
A recent investigation into polymer composites revealed that incorporating benzothiazole-based compounds improved the mechanical properties and thermal stability of the materials, making them suitable for high-performance applications .
Comparative Data Table
作用機序
The mechanism of action of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . In cancer cells, it could interfere with cell division or induce apoptosis .
類似化合物との比較
Comparison with Structurally Similar Compounds
Benzothiazol-Containing Analogs
(a) AS601245 (1,3-Benzothiazol-2-yl Derivatives)
- Structure : AS601245 contains a 1,3-benzothiazol-2-yl group linked to a pyrimidinyl acetonitrile scaffold .
- Activity: Acts as a c-Jun N-terminal kinase (JNK) inhibitor, with IC₅₀ values in the nanomolar range. The benzothiazol moiety contributes to ATP-competitive binding.
- Comparison: Unlike the target compound, AS601245 lacks the triazinan-morpholine framework, resulting in distinct pharmacokinetics.
(b) Cpd D ((1,3-Benzothiazol-2-yl)carbamoyl Derivatives)
- Structure : Cpd D features a (1,3-benzothiazol-2-yl)carbamoyl group attached to a methanesulfonic acid backbone .
- Activity : Inhibits low molecular weight protein tyrosine phosphatase (LMWPTP), a target implicated in cancer metabolism.
- Comparison : The target compound’s ethylmorpholine side chain may improve cellular permeability compared to Cpd D’s sulfonic acid group, which could limit bioavailability. However, Cpd D’s simpler structure facilitates synthetic scalability .
Morpholine-Containing Analogs
(a) L-742694 (Morpholine Derivatives)
- Structure : L-742694 is a morpholine-based compound with trifluoromethylphenyl and triazolylmethyl substituents .
- Activity : Modulates G protein-coupled receptors (GPCRs) and ion channels, with applications in neuropharmacology.
- Comparison : While both compounds share a morpholine group, L-742694’s trifluoromethylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration. The target compound’s benzothiazol-triazinan system may instead favor cytoplasmic enzyme targeting .
Functional and Pharmacological Insights
Enzyme Inhibition Potential
- Target Enzymes : Benzothiazol-containing compounds (e.g., AS601245, Cpd D) inhibit kinases and phosphatases, suggesting the target compound may share similar targets.
- Selectivity : The triazinan core in the target compound could reduce off-target effects compared to simpler benzothiazol derivatives like AS601245 .
Pharmacokinetic Properties
- Solubility: Morpholine derivatives (e.g., L-742694) exhibit improved aqueous solubility compared to non-polar analogs. The target compound’s ethylmorpholine chain likely enhances solubility over purely aromatic benzothiazol systems .
- Metabolic Stability : The 1,3,5-triazinan ring may resist oxidative degradation better than pyrimidine or piperidine scaffolds in analogs like AS601245 .
Data Table: Key Structural and Functional Comparisons
生物活性
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine involves several steps. Key methods include:
- Formation of Benzothiazole Derivatives : The initial step often includes the synthesis of benzothiazole derivatives through reactions involving thiourea and aromatic aldehydes.
- Triazine Ring Formation : The benzothiazole moiety is then incorporated into a triazine framework using condensation reactions.
- Methylation and Morpholine Addition : The final steps typically involve methylation processes and the addition of morpholine to yield the target compound .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine. For instance:
- Cytotoxicity Tests : In vitro assays have demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 1.21 to 1.66 µM against different tumor cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A-427 | 1.21 |
| 4b | LCLC-103H | 1.66 |
| 6e | H37Ra | 40.32 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Against Mycobacterium tuberculosis : Some derivatives have shown promising anti-tubercular activity with MIC values ranging from 100 to 250 µg/mL .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models have demonstrated that morpholine derivatives exhibit substantial antitumor activity when administered intravenously .
- Comparative Studies with Cisplatin : Comparative analysis with cisplatin revealed that certain derivatives of the compound possess similar or superior cytotoxic effects against specific cancer cell lines .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and filtration .
- Step 2: Introduce morpholine and benzothiazole groups via nucleophilic substitution. describes refluxing intermediates (e.g., 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one) with substituted anilines in 1,4-dioxane for 24 hours, neutralized with K₂CO₃, and purified via recrystallization .
Key Considerations: Solvent choice (ethanol vs. dioxane), reflux duration, and purification methods (TLC monitoring, recrystallization from DMF-EtOH) significantly impact yield .
Advanced: How can reaction yields be optimized when introducing benzothiazole substituents?
Answer:
Yield optimization requires:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Catalysis: Glacial acetic acid (0.1–0.5 eq.) accelerates imine formation in condensation steps .
- Temperature Control: Prolonged reflux (24+ hours) improves completeness for sterically hindered triazinan intermediates .
- Byproduct Management: Neutralization with K₂CO₃ () or filtration of insoluble impurities () enhances purity .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C-NMR identifies morpholine protons (δ 3.5–4.0 ppm) and benzothiazole aromatic signals (δ 7.0–8.5 ppm). uses DEPT-135 for carbonyl confirmation .
- FT-IR: Confirms C=N stretches (~1600 cm⁻¹) in triazinan rings and C-S bonds (~670 cm⁻¹) in benzothiazoles .
- Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks and fragmentation patterns .
Advanced: How do structural modifications (e.g., substituents on benzothiazole) influence biological activity?
Answer:
- Antitumor Activity: Electron-withdrawing groups (e.g., Cl, NO₂) on benzothiazoles enhance DNA intercalation, as seen in analogs with IC₅₀ values <10 µM () .
- Solubility Optimization: Hydrophilic groups (e.g., hydroxyethyl in ) improve water solubility, critical for in vivo assays .
- Mechanistic Insights: Computational docking studies (unavailable in evidence) are recommended to correlate substituent effects with target binding (e.g., topoisomerase inhibition) .
Basic: How is purity assessed during synthesis?
Answer:
- TLC Monitoring: Use toluene:acetone (8:2) to track reaction progress () .
- Melting Point Analysis: Sharp melting ranges (e.g., 160–167°C in ) indicate high purity .
- Elemental Analysis: Carbon/nitrogen ratios should align with theoretical values (±0.3%) .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
- Assay Standardization: Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) may explain variability. Replicate assays under controlled conditions .
- Metabolic Stability: Check for metabolites interfering with activity (e.g., morpholine oxidation; notes stability of similar morpholine derivatives) .
- Structural Confirmation: Ensure reported activities correspond to the correct stereoisomer; highlights the importance of chiral standards for validation .
Basic: What is the role of the morpholine moiety in this compound?
Answer:
- Solubility Enhancement: Morpholine improves aqueous solubility via its oxygen lone pairs, critical for bioavailability .
- Target Interaction: The morpholine ring may engage in hydrogen bonding with biological targets (e.g., kinase ATP pockets), as seen in structurally related ligands ( ) .
Advanced: What strategies mitigate low yields in triazinan ring formation?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to <2 hours (not in evidence but suggested by similar triazine syntheses).
- Protecting Groups: Temporarily shield reactive amines during benzothiazole coupling (e.g., Boc protection; references amino-group protection strategies) .
- Catalytic Systems: Pd/C or CuI may accelerate cyclization, though evidence lacks specifics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
